5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
Overview
Description
5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as acetyl, methyl, phenacylsulfanyl, phenyl, and carbonitrile. Dihydropyridines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction conditions typically include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Hantzsch dihydropyridine synthesis to achieve higher yields and purity. This can be done by using advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The phenacylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carbonitrile derivatives
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-Acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenacylsulfanyl group, in particular, contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-phenacylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-21(16(2)26)22(18-11-7-4-8-12-18)19(13-24)23(25-15)28-14-20(27)17-9-5-3-6-10-17/h3-12,22,25H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDILPWICWJYKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.